Cas no 620103-87-9 (5-Bromo-N-quinolin-8-ylthiophene-2-sulfonamide)
5-Bromo-N-quinolin-8-ylthiophene-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-N-(quinolin-8-yl)thiophene-2-sulfonamide
- AKOS001440266
- E76618
- 2-Thiophenesulfonamide, 5-bromo-N-8-quinolinyl-
- U22NCR3PHX
- 5-Bromanyl-N-quinolin-8-yl-thiophene-2-sulfonamide
- MFCD06290688
- SCHEMBL11995751
- PD119176
- CS-0155802
- CHEMBL401504
- ALBB-010070
- CU-00000000280-1
- STK506180
- NCGC00161700-01
- EN300-7371269
- BBL018066
- 5-bromo-N-(8-quinolinyl)-2-thiophenesulfonamide
- Z115639370
- BDBM50372503
- VS-06665
- 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide
- 620103-87-9
- 5-Bromo-N-8-quinolinyl-2-thiophenesulfonamide
- AF-399/42255648
- SB73091
- 5-Bromo-N-quinolin-8-ylthiophene-2-sulfonamide
-
- MDL: MFCD06290688
- Inchi: 1S/C13H9BrN2O2S2/c14-11-6-7-12(19-11)20(17,18)16-10-5-1-3-9-4-2-8-15-13(9)10/h1-8,16H
- InChI Key: BWZPDZRPJIBWAU-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(S1)S(NC1=CC=CC2=CC=CN=C12)(=O)=O
Computed Properties
- Exact Mass: 367.92888g/mol
- Monoisotopic Mass: 367.92888g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 440
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 95.7Ų
5-Bromo-N-quinolin-8-ylthiophene-2-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B024260-100mg |
5-Bromo-N-quinolin-8-ylthiophene-2-sulfonamide |
620103-87-9 | 100mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B024260-250mg |
5-Bromo-N-quinolin-8-ylthiophene-2-sulfonamide |
620103-87-9 | 250mg |
$ 380.00 | 2022-06-07 | ||
| TRC | B024260-500mg |
5-Bromo-N-quinolin-8-ylthiophene-2-sulfonamide |
620103-87-9 | 500mg |
$ 600.00 | 2022-06-07 | ||
| Matrix Scientific | 040914-500mg |
5-Bromo-N-quinolin-8-ylthiophene-2-sulfonamide |
620103-87-9 | 500mg |
$252.00 | 2023-09-05 | ||
| Chemenu | CM266791-1g |
5-Bromo-N-(quinolin-8-yl)thiophene-2-sulfonamide |
620103-87-9 | 97% | 1g |
$302 | 2021-08-18 | |
| Chemenu | CM266791-5g |
5-Bromo-N-(quinolin-8-yl)thiophene-2-sulfonamide |
620103-87-9 | 97% | 5g |
$853 | 2021-08-18 | |
| Chemenu | CM266791-250mg |
5-Bromo-N-(quinolin-8-yl)thiophene-2-sulfonamide |
620103-87-9 | 97% | 250mg |
$63 | 2023-01-19 | |
| Chemenu | CM266791-1g |
5-Bromo-N-(quinolin-8-yl)thiophene-2-sulfonamide |
620103-87-9 | 97% | 1g |
$155 | 2023-01-19 | |
| Chemenu | CM266791-5g |
5-Bromo-N-(quinolin-8-yl)thiophene-2-sulfonamide |
620103-87-9 | 97% | 5g |
$545 | 2023-01-19 | |
| abcr | AB380880-1 g |
5-Bromo-N-(quinolin-8-yl)thiophene-2-sulfonamide; . |
620103-87-9 | 1g |
€275.60 | 2023-04-25 |
5-Bromo-N-quinolin-8-ylthiophene-2-sulfonamide Suppliers
5-Bromo-N-quinolin-8-ylthiophene-2-sulfonamide Related Literature
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 5-Bromo-N-quinolin-8-ylthiophene-2-sulfonamide
Comprehensive Overview of 5-Bromo-N-quinolin-8-ylthiophene-2-sulfonamide (CAS No. 620103-87-9): Properties, Applications, and Research Insights
In the realm of organic chemistry and pharmaceutical research, 5-Bromo-N-quinolin-8-ylthiophene-2-sulfonamide (CAS No. 620103-87-9) has emerged as a compound of significant interest due to its unique structural features and potential applications. This sulfonamide derivative, characterized by the presence of a quinoline moiety and a thiophene ring, offers a versatile scaffold for drug discovery and material science. Researchers and industry professionals are increasingly exploring its synthesis, reactivity, and biological activity, making it a focal point in modern chemical studies.
The molecular structure of 5-Bromo-N-quinolin-8-ylthiophene-2-sulfonamide combines a brominated thiophene unit with a sulfonamide linker attached to a quinoline group. This arrangement not only enhances its electronic properties but also improves its binding affinity to various biological targets. Such characteristics have spurred investigations into its potential as a kinase inhibitor or antimicrobial agent, aligning with current trends in personalized medicine and antibiotic resistance research.
One of the most searched questions in scientific databases revolves around the synthetic routes for 5-Bromo-N-quinolin-8-ylthiophene-2-sulfonamide. The compound is typically synthesized via a multi-step process involving the bromination of thiophene-2-sulfonamide, followed by coupling with 8-aminoquinoline. Recent advancements in green chemistry have also explored catalytic methods to improve yield and reduce waste, addressing the growing demand for sustainable practices in chemical manufacturing.
From an application standpoint, 5-Bromo-N-quinolin-8-ylthiophene-2-sulfonamide has shown promise in medicinal chemistry. Its ability to modulate enzyme activity has led to studies on its efficacy against inflammatory diseases and cancer. These findings resonate with the increasing public interest in novel therapeutics, particularly those targeting hard-to-treat conditions. Additionally, its photophysical properties make it a candidate for organic electronics, such as OLEDs and sensors, which are hot topics in materials science.
Another area of exploration is the structure-activity relationship (SAR) of 5-Bromo-N-quinolin-8-ylthiophene-2-sulfonamide. Researchers are investigating how modifications to the bromo or sulfonamide groups affect its biological and physical properties. This aligns with the broader scientific community's focus on rational drug design and computational chemistry, where predictive modeling accelerates the discovery of high-performance compounds.
In conclusion, 5-Bromo-N-quinolin-8-ylthiophene-2-sulfonamide (CAS No. 620103-87-9) represents a compelling case study at the intersection of chemistry and biotechnology. Its multifaceted applications—from drug development to advanced materials—highlight its relevance in addressing contemporary scientific challenges. As research progresses, this compound is poised to play a pivotal role in innovations that align with global priorities like healthcare sustainability and technological advancement.
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